![molecular formula C15H24N2 B1438197 1-benzyl-N-propylpiperidin-3-amine CAS No. 1094325-69-5](/img/structure/B1438197.png)
1-benzyl-N-propylpiperidin-3-amine
Overview
Description
Synthesis Analysis
BPAP is a synthetic molecule. The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of BPAP is C15H24N2. It has a molecular weight of 232.36 g/mol.Chemical Reactions Analysis
Piperidines, the class of compounds to which BPAP belongs, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
BPAP has a molecular weight of 232.36 g/mol. The specific physical and chemical properties such as melting point, boiling point, and density are not detailed in the available resources.Scientific Research Applications
Catalyst in Synthesis of Highly Substituted Imidazoles :
- Silica-bonded propylpiperazine-N-sulfamic acid, related to 1-benzyl-N-propylpiperidin-3-amine, was used as a recyclable catalyst for synthesizing highly substituted imidazoles. This process involved reactions of benzil, aromatic aldehydes, ammonium acetate, and amines under solvent-free conditions (Niknam et al., 2011).
Regio- and Stereoselective Synthesis :
- The compound was involved in the regio- and stereoselective synthesis of trans-4-Amino-1-benzyl-3-hydroxypiperidines, which are important intermediates in medicinal chemistry (Veselov et al., 2009).
Benzylic C(sp3)-H Amination via Iron Catalysis :
- A study reported the use of 1-benzyl-N-propylpiperidin-3-amine in a catalytic system for intermolecular benzylic C(sp3)-H amination, demonstrating its role in the synthesis of benzylamine derivatives, which are valuable in drug discovery (Khatua et al., 2022).
Synthesis of Benzopyrano[2,3-d]pyrimidines :
- Silica-bonded N-propylpiperazine sodium N-propionate, a compound related to 1-benzyl-N-propylpiperidin-3-amine, served as a catalyst for synthesizing benzopyrano[2,3-d]pyrimidines, highlighting its role in facilitating organic synthesis under solvent-free conditions (Niknam & Borazjani, 2016).
Synthesis of alpha- and beta-Adrenergic Antagonist :
- The compound played a role in the synthesis of a new alpha- and beta-adrenergic antagonist, demonstrating its importance in the development of compounds with potential therapeutic applications (Mauleón et al., 1989).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as BPAP, is an important task of modern organic chemistry .
properties
IUPAC Name |
1-benzyl-N-propylpiperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-10-16-15-9-6-11-17(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTNFERCZAPJFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-propylpiperidin-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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